N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Scientific Research Applications
Discovery of Kinase Inhibitors
Research on related compounds has led to the discovery of potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in human gastric carcinoma models following oral administration. These findings highlight the potential of similar compounds in the development of cancer therapies (Schroeder et al., 2009).
Molecular Imaging Probes
Compounds structurally related to the one mentioned have been used as molecular imaging probes in conjunction with positron emission tomography (PET) for the quantification of receptor densities in the brains of Alzheimer's disease patients. This illustrates their utility in diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
Radiotracer Development for CB1 Cannabinoid Receptors
The feasibility of using related compounds as radiotracers for studying CB1 cannabinoid receptors in the brain by PET has been demonstrated, indicating their significance in neuropharmacology research (Katoch-Rouse & Horti, 2003).
Structural Analysis
Structural analyses of N-substituted compounds have provided insights into molecular geometry and intermolecular interactions, which are crucial for understanding the physicochemical properties and reactivity of such molecules (Köysal et al., 2005).
Antibacterial Agents
Research into pyridonecarboxylic acids and their analogues has explored their antibacterial activity, underscoring the potential of structurally related compounds in developing new antibacterial drugs (Egawa et al., 1984).
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)27-14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRYEDXBLNMFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.